

Polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) in Myxalamid B synthesis

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Compound of Interest

Compound Name: *Myxalamid B*

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An In-depth Technical Guide to the PKS/NRPS Machinery in Myxalamid B Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myxalamids are a class of polyketide-peptide hybrid natural products produced by myxobacteria, such as *Stigmatella aurantiaca* and *Myxococcus xanthus*.^{[1][2]} These compounds are potent inhibitors of the eukaryotic respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase), which makes them valuable leads for pharmacological research.^{[3][4]} The biosynthesis of myxalamids is orchestrated by a sophisticated hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymatic assembly line. This guide provides a detailed examination of the genetic and biochemical machinery responsible for **myxalamid B** synthesis, focusing on the modular architecture of the enzymes, the biosynthetic pathway, and the experimental methodologies used to elucidate these details.

The Myxalamid Biosynthetic Gene Cluster (BGC)

The complete biosynthetic gene cluster for myxalamid production was first identified, cloned, and sequenced from *Stigmatella aurantiaca* Sga15.^{[5][6]} The core region spans approximately

50,000 base pairs and contains the essential genes encoding the PKS/NRPS multienzymes.[\[5\]](#) Subsequent research also identified the corresponding cluster in *Myxococcus xanthus*.[\[7\]](#)[\[8\]](#)

A key and unusual feature of the *S. aurantiaca* cluster is the unprecedented organization of the final PKS module, which is encoded on two separate genes, *mxaB1* and *mxaB2*.[\[5\]](#) This split arrangement is a notable deviation from the typical single-gene encoding of PKS modules. The cluster's terminal enzyme is the NRPS *MxaA*, which is responsible for incorporating the final amino acid and releasing the completed molecule.[\[5\]](#)

Table 1: Core Biosynthetic Genes for Myxalamid Production in *S. aurantiaca*

Gene	Encoded Protein	Primary Function
<i>mxaA</i>	<i>MxaA</i>	Terminal Non-Ribosomal Peptide Synthetase (NRPS) module; incorporates alanine and catalyzes reductive chain release. [5]
<i>mxaB1</i>	<i>MxaB1</i>	Contains the Ketosynthase (KS) and Acyltransferase (AT) domains of the final PKS module. [5]
<i>mxaB2</i>	<i>MxaB2</i>	Contains the Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP) domains of the final PKS module. [5]

Modular Architecture of the Myxalamid PKS/NRPS Synthase

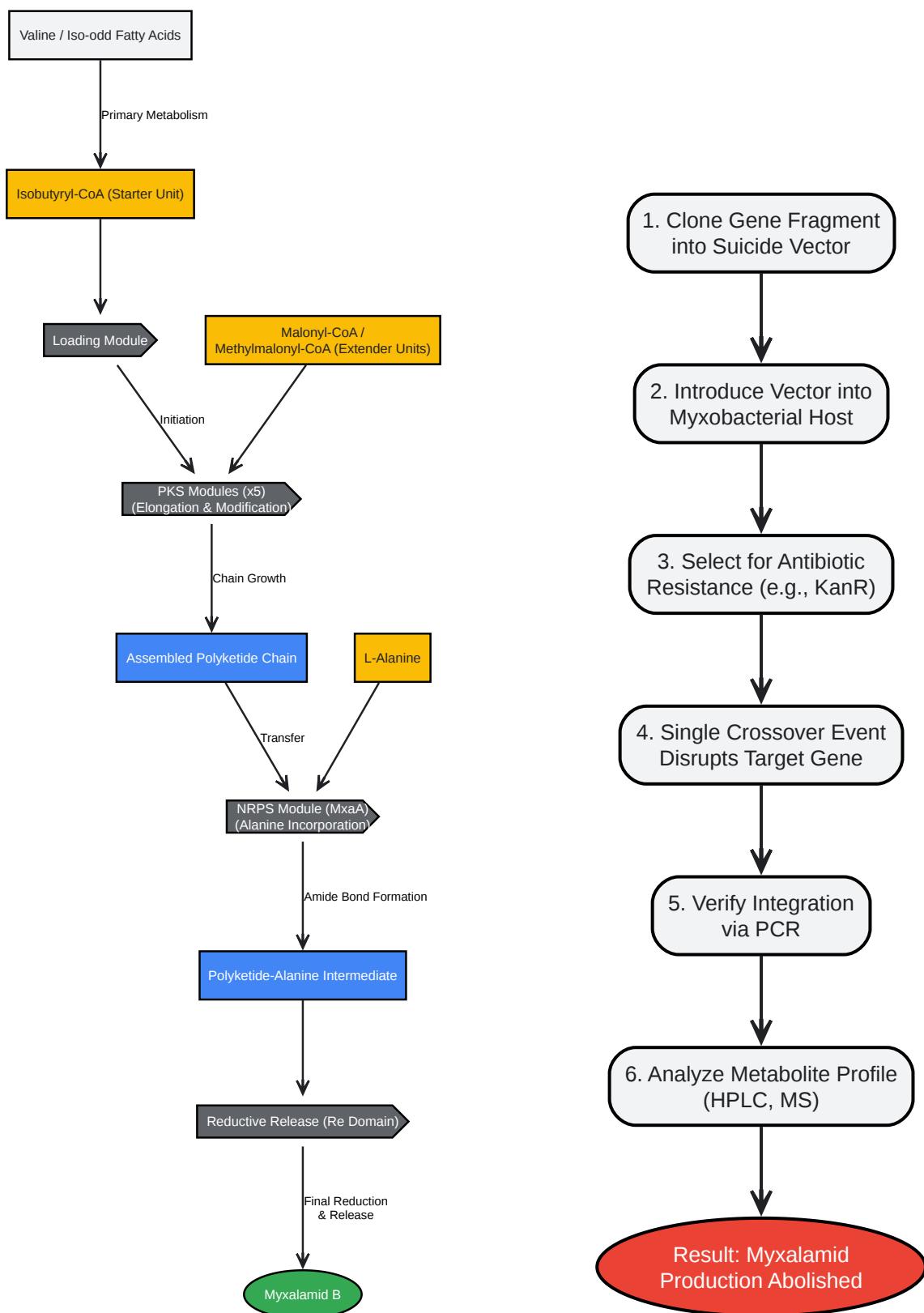
The myxalamid assembly line is a classic example of a hybrid PKS/NRPS system, where each module is responsible for the incorporation and modification of a specific building block.[\[5\]](#)[\[9\]](#)

- Polyketide Synthase (PKS) Modules: These modules build the polyketide backbone. A typical elongation module contains a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain. Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) perform reductive modifications on the growing chain.[10][11]
- Non-Ribosomal Peptide Synthetase (NRPS) Modules: These modules incorporate amino acids. A standard NRPS module consists of an Adenylation (A) domain for amino acid selection and activation, a Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation.[10][11]

The myxalamid synthase is composed of a loading module, several PKS extension modules, and a terminal NRPS module.

Diagram 1: Modular Organization of the Myxalamid Synthase



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